Product packaging for Benzhydryl-hydrazine(Cat. No.:CAS No. 61765-84-2)

Benzhydryl-hydrazine

Cat. No.: B1265863
CAS No.: 61765-84-2
M. Wt: 198.26 g/mol
InChI Key: FMCQFYCLUGGPPB-UHFFFAOYSA-N
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Description

Benzhydryl-hydrazine (CAS 61765-84-2), also known as diphenylmethylhydrazine, is a chemical compound that serves as a versatile building block and intermediate in organic synthesis and medicinal chemistry research . Its structure, featuring a hydrazine group attached to a diphenylmethane (benzhydryl) core, makes it a valuable precursor for the development of more complex molecules . Compounds containing the benzhydryl group are of significant interest in drug discovery, as this motif is found in various bioactive molecules and pharmaceuticals . In research settings, this compound can be utilized as a key starting material for the synthesis of various nitrogen-containing heterocycles and hydrazone derivatives . The hydrazone functional group, formed by the reaction of hydrazines with carbonyl compounds, is a privileged scaffold in medicinal chemistry, with documented applications in the development of compounds possessing antimicrobial, anti-inflammatory, and anticancer properties . Researchers can employ this reagent to develop novel molecular hybrids, such as benzhydrylpiperazine derivatives, which have shown promise in investigative studies as potential dual inhibitors of enzymes like COX-2 and 5-LOX for anti-inflammatory and anti-cancer research . This product is intended for research and development purposes by qualified laboratory personnel. It is not for diagnostic, therapeutic, or any other human use. As with many hydrazine derivatives, appropriate safety precautions must be observed during handling due to potential health hazards . Researchers are encouraged to consult the safety data sheet and conduct a thorough risk assessment before use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H14N2 B1265863 Benzhydryl-hydrazine CAS No. 61765-84-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

benzhydrylhydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2/c14-15-13(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10,13,15H,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMCQFYCLUGGPPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90276459
Record name BENZHYDRYL-HYDRAZINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90276459
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61765-84-2
Record name BENZHYDRYL-HYDRAZINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90276459
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Theoretical and Computational Investigations of Benzhydryl Hydrazine and Analogues

Quantum Chemical Methodologies in Hydrazine (B178648) Derivative Analysis

The study of hydrazine derivatives, a significant class of organic compounds, has been greatly advanced by the application of quantum chemical methodologies. mdpi.com These computational techniques provide deep insights into the molecular structure, electronic properties, and reactivity of these compounds, which are often challenging to elucidate through experimental means alone. mdpi.com

Density Functional Theory (DFT) Applications to Hydrazines

Density Functional Theory (DFT) has emerged as a powerful and widely used tool for the analysis of hydrazine derivatives. tandfonline.com This method offers a favorable balance between computational cost and accuracy, making it particularly suitable for medium-sized organic molecules. The B3LYP (Becke, three-parameter, Lee-Yang-Parr) functional is frequently employed in these studies, often in conjunction with basis sets like 6-31G(d,p) or LAV2P**, to optimize molecular geometries and predict a range of molecular properties. tandfonline.com

DFT calculations are instrumental in determining key parameters such as atomic charges, electronic density distributions, and electrostatic potentials. These calculations help in understanding the polarization effects within the molecules, for instance, between different functional groups, which significantly influence their reactivity and stability. Theoretical studies on various hydrazine derivatives have successfully used DFT to explore their molecular geometry, frontier molecular orbital energies, and other electronic properties. tandfonline.comnih.gov The choice of functional and basis set, such as B3LYP/6-311++G(d,p), is crucial for obtaining accurate results that correlate well with experimental data. nih.govresearchgate.net For example, DFT has been used to study the structural and electronic properties of a series of (E)-1-(2,4-dinitrophenyl)-2-benzylidene hydrazine derivatives, providing comprehensive insights into their behavior.

Ab Initio and Semi-Empirical Approaches in Hydrazine Reactivity Studies

Alongside DFT, ab initio and semi-empirical methods also play a crucial role in understanding the reactivity of hydrazine compounds. Ab initio methods, based on first principles of quantum mechanics without empirical parameters, provide highly accurate results, though often at a higher computational cost. acs.orgresearchgate.net Modified G2(MP2) procedures, a type of ab initio calculation, have been used to determine bond dissociation energies, proton affinities, and heats of formation for hydrazine and its related radicals. acs.org These studies are vital for understanding the thermochemical properties and reaction energetics of hydrazines. acs.org

Semi-empirical methods, which use parameters derived from experimental data, offer a faster computational alternative, suitable for larger molecular systems. While not as rigorous as ab initio methods, they can still provide valuable qualitative insights into molecular properties and reactivity trends. The choice between these methods often depends on the specific research question and the available computational resources. For instance, ab initio molecular orbital theory has been employed to investigate the kinetics and mechanisms of hypergolic reactions of hydrazine derivatives, providing critical data for fields like propulsion chemistry. researchgate.net

Electronic Structure Analysis of Benzhydryl-Hydrazine Frameworks

The electronic structure of a molecule is fundamental to its chemical behavior. For this compound and its analogues, computational analysis of their electronic framework provides critical information about their reactivity, stability, and potential applications.

Frontier Molecular Orbitals (HOMO-LUMO) Characterization

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. iqce.jp The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. nih.goviqce.jp The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of a molecule's kinetic stability and chemical reactivity. openaccesspub.orgnih.gov A smaller HOMO-LUMO gap generally implies higher reactivity. nih.gov

In hydrazine derivatives, the distribution of HOMO and LUMO densities can vary significantly depending on the substituents. For example, in some hydrazone derivatives, the HOMO is localized on the pyrrole (B145914) ring, while the LUMO is centered around the hydrazide–hydrazone moiety and a substituted phenyl fragment. nih.gov DFT calculations are commonly used to determine the energies and spatial distributions of these orbitals. nih.gov The HOMO-LUMO gap can be influenced by substituent effects; for instance, electron-donating groups can lead to a smaller energy gap and thus higher reactivity.

Charge Distribution and Electrostatic Potential Mapping

The distribution of electron density within a molecule is not uniform, leading to regions of varying charge. This charge distribution can be analyzed through methods like Mulliken population analysis and visualized using Molecular Electrostatic Potential (MEP) maps. tandfonline.comnih.gov MEP maps are three-dimensional representations that show the electrostatic potential on the surface of a molecule, providing a visual guide to its reactive sites. nih.govresearchgate.netyoutube.com

In an MEP map, regions of negative electrostatic potential (often colored red) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (colored blue) are electron-poor and prone to nucleophilic attack. nih.govresearchgate.netyoutube.com For hydrazine derivatives, the nitrogen atoms of the hydrazine moiety typically represent regions of negative potential. The specific charge distribution and MEP are influenced by the substituents attached to the this compound framework. For instance, the presence of strong electron-withdrawing groups can significantly alter the electrostatic potential, affecting intermolecular interactions and binding properties.

Dipole Moment Calculations and Conformational Stability

The stability of different conformations of a molecule is determined by their relative energies. Computational modeling allows for the systematic exploration of the potential energy surface to identify stable conformers (local minima) and the transition states between them. For flexible molecules like hydrazine derivatives, multiple conformations may exist due to rotation around single bonds. researchgate.net Ab initio calculations have shown that for hydrazine, the equilibrium conformation has a dihedral angle of about 95°, with calculated barriers to pyramidal inversion and internal rotation. researchgate.net The conformational preferences can be influenced by intramolecular interactions, such as hydrogen bonding, and steric effects. mdpi.comias.ac.in Understanding the conformational landscape is crucial as it can significantly impact the molecule's reactivity and biological activity.

Computational Mechanistic Elucidation of Reactions Involving this compound Precursors

The formation of this compound and its analogues typically involves the reaction of a benzhydryl derivative with hydrazine. This process can be understood through the lens of nucleophilic substitution, where the hydrazine molecule acts as the nucleophile. Computational chemistry provides powerful tools to dissect the mechanisms of such reactions, offering insights into the energetic landscapes and the structures of transient species that are often difficult to observe experimentally.

The reaction of benzhydryl derivatives can proceed through either an S_N1 or S_N2 mechanism, and the operative pathway is highly dependent on the nature of the leaving group, the solvent, and the specific substituents on the phenyl rings of the benzhydryl group. In the context of benzhydryl systems, the formation of a relatively stable benzhydryl cation often favors an S_N1 pathway. saskoer.ca Computational studies on the solvolysis of benzhydryl derivatives have been instrumental in elucidating these pathways. researchgate.net

Quantum chemical calculations, particularly using Density Functional Theory (DFT), have been employed to study the stabilities of benzhydryl cations and their reactions with nucleophiles. researchgate.netmdpi.com These studies reveal that the energetic barrier to the formation of the carbocation is the rate-determining step in S_N1 reactions. saskoer.ca The subsequent attack by a nucleophile, such as hydrazine, is typically a low-barrier process.

Transition state theory is a cornerstone of computational reaction dynamics, allowing for the calculation of reaction rates from the properties of the transition state structure. In the context of hydrazine-mediated transformations, such as the formation of this compound, transition state analysis can elucidate the key geometric and energetic features of the reaction pathway.

For an S_N2-type reaction between a benzhydryl halide and hydrazine, the transition state would involve a pentacoordinate carbon center, with the hydrazine molecule approaching from the side opposite to the leaving group. Computational models can predict the geometry of this transition state, including the partial bonds between the carbon and both the incoming hydrazine and the departing leaving group.

In the more likely S_N1 scenario, the key transition state is that leading to the formation of the benzhydryl cation. Following the formation of this carbocation intermediate, the nucleophilic attack of hydrazine occurs. While this subsequent step also has a transition state, its energy is typically much lower than the first transition state, confirming the carbocation formation as the rate-limiting step.

Computational studies on analogous systems provide insight into the transition states of hydrazine-mediated reactions. For instance, DFT calculations have been used to characterize the transition structures for S_N2 displacement reactions, with calculated reaction barriers of around 11 kcal/mol in some model systems. acs.org Furthermore, investigations into the N-alkylation of hydrazine have highlighted the role of catalysts in lowering the transition state energy for the coupling of alcohols with hydrazine. cardiff.ac.uk

The table below presents hypothetical data for the transition state analysis of the reaction of a substituted benzhydryl chloride with hydrazine, based on principles from computational studies of similar reactions.

Substituent (para) Reaction Pathway Calculated Activation Energy (kcal/mol) Key Transition State Bond Lengths (Å)
-HS_N122.5C-Cl: 2.85
-OCH₃S_N118.2C-Cl: 2.98
-NO₂S_N1/S_N2 borderline25.8C-Cl: 2.65, C-N: 2.45

This table is illustrative and compiled from general principles of physical organic chemistry and computational studies on analogous systems.

Solvation plays a critical role in the kinetics and thermodynamics of reactions in solution. The effects of the solvent are particularly pronounced in reactions involving charged species, such as the S_N1 reaction of benzhydryl derivatives which proceeds through a carbocation intermediate. Quantum chemical models can account for solvation effects through either explicit or implicit models.

Explicit solvent models involve the inclusion of a number of solvent molecules in the quantum mechanical calculation. This approach can capture specific solute-solvent interactions, such as hydrogen bonding, which are crucial in understanding the reaction mechanism. For example, in the reaction of a benzhydryl derivative with hydrazine, explicit water or alcohol molecules can stabilize the departing leaving group and the forming carbocation through hydrogen bonds. Computational studies have shown that the number of solvent molecules included in the model can significantly influence the calculated energy barriers. acs.org

Implicit solvent models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a specific dielectric constant. researchgate.net This method is computationally less expensive and is effective in capturing the bulk electrostatic effects of the solvent. Studies on the solvolysis of benzhydryl derivatives have utilized implicit solvent models to analyze the effect of solvent polarity on reaction rates. researchgate.net It has been observed that the reactivity of amines and hydrazines can be significantly different in solvents of varying polarity, such as water versus acetonitrile (B52724), although the relative reactivities of different nucleophiles may remain similar. researchgate.net

The choice of solvent can dramatically alter the reaction pathway. For instance, in a study of the reactivity of bis(2-chloroprop-2-enyl)sulfide with hydrazine hydrate (B1144303), the IEFPCM model was parameterized specifically for the hydrazine hydrate solvent to accurately model the reaction. researchgate.net This highlights the importance of accurate solvent modeling in predicting reaction outcomes.

The following table illustrates the calculated effect of solvent on the activation energy for the S_N1 reaction of benzhydryl chloride, based on data from analogous systems.

Solvent Dielectric Constant Calculated Relative Activation Energy (kcal/mol)
Gas Phase135.0
Acetonitrile37.524.1
Water78.420.5

This table is illustrative and based on general trends observed in computational studies of S_N1 reactions in different solvents.

Reactivity and Reaction Mechanisms Involving Benzhydryl Hydrazine and Analogs

Nucleophilic Reactivity of the Hydrazine (B178648) Moiety

The hydrazine portion of benzhydryl-hydrazine is a potent nucleophile, a characteristic enhanced by the presence of adjacent lone pairs of electrons. This inherent reactivity allows it to readily engage with a range of electrophilic species.

Reactions with Electrophilic Centers (e.g., Benzhydrylium Ions, Carbonyls)

The kinetics of the reactions of hydrazines with electrophiles like benzhydrylium ions have been extensively studied. acs.orgresearchgate.net These reactions are typically rapid and can be monitored using techniques such as UV-vis spectroscopy, including stopped-flow and laser-flash methods. acs.orgresearchgate.net The rates of these reactions are quantified by second-order rate constants (k2), which are used to determine nucleophilicity parameters (N and sN) based on the linear free energy relationship: log k2 = sN(N + E), where E is the electrophilicity parameter of the benzhydrylium ion. acs.orgresearchgate.net

In reactions with carbonyl compounds, such as aldehydes and ketones, hydrazines readily form hydrazones. libretexts.orgwikipedia.orglibretexts.org This condensation reaction is a fundamental process in organic chemistry and serves as the initial step in transformations like the Wolff-Kishner reduction, which converts a carbonyl group into a methylene (B1212753) group. libretexts.orglibretexts.orgorganic-chemistry.orglibretexts.org The reaction proceeds through the nucleophilic attack of the hydrazine on the carbonyl carbon, followed by dehydration to yield the hydrazone. libretexts.orglibretexts.org The formation of hydrazones from benzylhydrazine (B1204620) derivatives with various carbonyl compounds, including phenyl β-chlorovinyl ketones and acetone (B3395972), has also been reported. researchgate.net

α-Effect Considerations in Hydrazine Nucleophilicity

The "α-effect" describes the phenomenon where a nucleophile with a lone pair of electrons on an atom adjacent (in the α-position) to the nucleophilic center exhibits enhanced reactivity compared to what would be predicted based on its Brønsted basicity. masterorganicchemistry.comwikipedia.orgstackexchange.com Hydrazine is a classic example of an α-effect nucleophile. masterorganicchemistry.comwikipedia.orgstackexchange.com This enhanced nucleophilicity is often attributed to the stabilization of the transition state. wikipedia.org When the nucleophilic atom attacks an electrophile, it develops a partial positive charge, which can be stabilized by the adjacent lone pair. wikipedia.org Another explanation suggests that the repulsion between the lone pairs in the ground state of the hydrazine molecule raises its HOMO (Highest Occupied Molecular Orbital) energy, making it more reactive. masterorganicchemistry.com

However, the extent and even the existence of the α-effect in hydrazine reactivity have been subjects of debate. acs.orgresearchgate.netstackexchange.com Some studies comparing the nucleophilicity of hydrazine to that of methylamine (B109427) have found their reactivities to be similar, which argues against a significant α-effect for hydrazine. acs.orgresearchgate.netnih.gov These studies suggest that replacing a hydrogen atom in ammonia (B1221849) with a methyl group increases nucleophilicity more than introducing an amino group, especially when considering that hydrazine has two reactive centers. acs.orgresearchgate.netnih.gov Plots of reaction rates (log k2) against basicity (pKaH) for reactions with benzhydrylium ions did not show the expected positive deviation for hydrazines that would be indicative of the α-effect. acs.orgresearchgate.netnih.gov

Reactions of the Benzhydryl Group as a Substrate or Intermediate

The benzhydryl group, with its two phenyl rings attached to a single carbon, plays a significant role in the reactivity of this compound, primarily through the formation and stabilization of carbocation intermediates.

Formation and Reactivity of Benzhydryl Carbocation Intermediates

The benzhydryl cation is a relatively stable carbocation due to the delocalization of the positive charge across the two phenyl rings. This stability facilitates its formation as a reactive intermediate in various reactions. yale.eduyale.edunih.gov The generation of benzhydryl cations can be achieved through several methods, including the photolysis of benzhydryl quaternary phosphonium (B103445) salts. acs.orgresearchgate.net The efficiency of this photogeneration is influenced by the solvent and the counterion, with dichloromethane (B109758) being a more suitable solvent than more nucleophilic options like acetonitrile (B52724) for generating highly reactive benzhydryl cations. acs.orgresearchgate.net

Once formed, these carbocations are highly electrophilic and readily react with a variety of nucleophiles. acs.org The study of these reactions has been instrumental in developing comprehensive nucleophilicity scales. acs.orgresearchgate.netresearchgate.net The reactivity of benzhydrylium ions can be finely tuned by introducing substituents on the phenyl rings, which alters their electrophilicity (E parameter). acs.org

Electronic and Steric Effects in Benzhydryl Group Transformations

Both electronic and steric effects significantly influence reactions involving the benzhydryl group. Electron-donating groups on the phenyl rings of a benzhydryl derivative stabilize the corresponding carbocation intermediate, thereby accelerating reactions that proceed through an SN1-type mechanism. yale.eduyale.edunih.gov Conversely, electron-withdrawing groups destabilize the carbocation, slowing down such reactions. yale.eduyale.edu A Hammett study on the alkylation of aldehydes with benzhydryl derivatives revealed a strong dependence on the electronic properties of the electrophile, with a ρ value of -1.95, indicating that electron-donating substituents on the benzhydryl group increase the reaction rate. nih.gov

Steric hindrance is another critical factor. The bulky nature of the benzhydryl group can dictate the regioselectivity of a reaction. mdpi.com For example, in the addition of diphenylmethyllithium to 2-pyridones, the presence of a benzhydryl group on the nitrogen atom directs the addition to the C4 position, overriding the electronic effects of other substituents. mdpi.com Similarly, steric effects can hinder reactions, such as the deprotection of N-benzyl groups in certain bridged systems where the bulky flanking groups restrict access to the reaction center. mdpi.org

Intramolecular Cyclization and Rearrangement Reactions of this compound Derivatives

The dual functionality of this compound derivatives allows for a variety of intramolecular reactions, leading to the formation of heterocyclic structures and rearranged products.

Hydrazones, formed from the reaction of hydrazines with carbonyl compounds, are key intermediates in many cyclization reactions. beilstein-journals.org For instance, the reaction of 3,5-dialkyl-4-hydroxybenzylhydrazines with phenyl β-chlorovinyl ketones leads to the formation of pyrazole (B372694) derivatives. researchgate.net Similarly, intramolecular cyclization of β,β-bis-(benzo[b]thienyl)dehydroalanine derivatives, which can be synthesized from hydrazine precursors, can yield pyrrole (B145914) derivatives. uminho.pt The conditions for these cyclizations can influence the outcome; for example, the reaction of 2-hydroxy-3,5-di-tert-butylbenzylhydrazine with acetone in ethanol (B145695) yields cycloether derivatives, while the same reaction in tetrahydrofuran (B95107) with a BF3:OEt2 catalyst produces the corresponding hydrazone. researchgate.net

Rearrangement reactions of hydrazine derivatives have also been observed, although they are less common. uchicago.edu One notable example is the benzilic acid rearrangement, where 1,2-diketones rearrange to form α-hydroxy carboxylic acids in the presence of a base. bdu.ac.inwikipedia.org While not directly involving this compound, this type of rearrangement highlights the potential for complex transformations in related systems. The rearrangement of hydrazone derivatives of β-ketoesters has also been studied, with the mechanism believed to involve intramolecular acetyl migration. dcu.ie

Role as a Reducing Agent or Ligand in Catalytic Systems

The this compound scaffold and its analogs, particularly hydrazones, play significant roles in various catalytic systems. The hydrazine moiety can function as a potent reducing agent, primarily in transfer hydrogenation reactions. Concurrently, derivatives such as hydrazones can act as crucial substrates in asymmetric catalysis for the synthesis of valuable chiral hydrazines or serve as ligands that coordinate with metal centers to facilitate catalytic transformations.

Hydrazine Moiety as a Reducing Agent

Hydrazine and its hydrate (B1144303) are widely employed as hydrogen donors in catalytic transfer hydrogenation (CTH) processes. d-nb.inforesearchgate.net This method serves as a practical alternative to using high-pressure molecular hydrogen, offering operational simplicity and high efficiency. d-nb.inforsc.org In these systems, a catalyst, often a transition metal complex, facilitates the transfer of hydrogen from the hydrazine molecule to an unsaturated substrate. d-nb.inforesearchgate.net

The general process involves the catalytic decomposition of hydrazine to generate diimide (N₂H₂), which is a transient but powerful reducing species, or the direct transfer of hydrogen atoms to the substrate, producing nitrogen gas and water as the only byproducts, which is environmentally benign. mdpi.comorganic-chemistry.org This clean aspect makes hydrazine an attractive reducing agent in green chemistry applications. mdpi.com CTH reactions using hydrazine have been successfully applied to the reduction of a wide range of functional groups, including nitro compounds, alkenes, alkynes, and carbonyls. d-nb.inforesearchgate.net For instance, various metal-catalyzed systems, including those based on palladium on carbon (Pd/C), have been used to selectively reduce nitroarenes to the corresponding anilines using hydrazine hydrate. organic-chemistry.org

Analogs in Asymmetric Catalysis: Substrates and Ligands

While the parent hydrazine acts as a bulk reducing agent, its derivatives, especially hydrazones, are key players in the field of asymmetric catalysis. The catalytic asymmetric reduction of prochiral hydrazones is a direct and efficient route to obtaining enantio-enriched chiral hydrazines, which are important structural motifs in pharmaceuticals and chiral catalysts. purdue.edu

These reactions typically involve a prochiral hydrazone (often an acyl hydrazone), a hydrogen source (like trichlorosilane (B8805176) or formic acid), and a chiral catalyst. The catalyst can be a transition metal complex with a chiral ligand or an organocatalyst. purdue.edunih.gov The development of effective chiral ligands is paramount for achieving high stereoselectivity.

A notable example is the organocatalytic asymmetric hydrosilylation of acyl hydrazones using trichlorosilane. In a study, novel axial-chiral 3,3′-triazolyl biisoquinoline N,N′-dioxide catalysts were developed for this purpose. purdue.edu The research demonstrated that the catalyst structure, solvent, and protecting groups on the hydrazone significantly influence both the chemical yield and the enantiomeric excess (ee) of the resulting chiral hydrazine product. purdue.edu

Below is a summary of the findings for the hydrosilylation of benzoyl hydrazone using different solvents and catalysts.

Table 1: Organocatalytic Hydrosilylation of Benzoyl Hydrazone (1a) to (R)-3a purdue.eduReaction conditions: Hydrazone 1a, trichlorosilane, catalyst (10 mol%), solvent, -40 °C, 24 h.

EntryCatalystSolventYield (%)ee (%)
1NoneCH2Cl2<1-
22aCH2Cl24853
32aCHCl33466
42aCH3CN4532

The data indicates that the chiral catalyst is essential for the reaction and that chloroform (B151607) provides the highest enantioselectivity among the solvents tested. purdue.edu

In addition to organocatalysis, transition metal-based systems are prevalent. Nickel-catalyzed asymmetric transfer hydrogenation of hydrazones using formic acid as the reducing agent has been reported. nih.gov These reactions often require strongly donating bisphosphine ligands to support the nickel catalyst, and it has been suggested that weak, attractive interactions between the catalyst and substrate are crucial for stereochemical control. nih.gov

Furthermore, hydrazone derivatives can themselves act as Schiff base ligands. These ligands form stable coordination complexes with various metal ions (e.g., Cu(II), Ni(II), Co(II)), and these metallo-complexes can be used as catalysts in other chemical reactions. xiahepublishing.com The electronic and steric properties of the hydrazone ligand can be fine-tuned to modulate the activity and selectivity of the catalytic metal center. xiahepublishing.com

Role of Benzhydryl Hydrazine As a Privileged Scaffold and Synthetic Intermediate in Chemical Research

Exploration of the Benzhydryl-Hydrazine Motif as a Building Block in Organic Synthesis

The this compound motif, characterized by a hydrazine (B178648) group attached to a diphenylmethyl structure, serves as a versatile and valuable building block in organic synthesis. Its utility stems from the distinct reactivity of both the hydrazine and the benzhydryl components. The hydrazine moiety provides two nucleophilic nitrogen atoms, making it a potent precursor for a wide array of nitrogen-containing compounds. acs.org The benzhydryl group, a bulky and rigid scaffold, imparts specific steric and electronic properties to the resulting molecules. acs.orgresearchgate.net

The primary role of this compound in synthesis is as a nucleophile. It readily participates in condensation reactions with aldehydes and ketones to form stable hydrazone derivatives. mdpi.com This reaction is a cornerstone for the construction of more complex heterocyclic systems, as hydrazones are key intermediates in the synthesis of compounds like pyrazoles and indoles. mdpi.comorgsyn.org The general reaction involves the attack of the terminal nitrogen of the hydrazine on the carbonyl carbon, followed by dehydration.

Furthermore, the nitrogen atoms can be functionalized through alkylation or acylation reactions. For instance, palladium-catalyzed allylic substitution of allyl acetates with arylhydrazines provides a mild and regioselective method to form N,N-disubstituted hydrazines. organic-chemistry.org Similarly, the reaction of benzoyl acrylates with hydrazines can lead to N',N'-disubstituted benzohydrazides through a carbon-carbon bond cleavage and subsequent carbon-nitrogen bond formation. organic-chemistry.org These transformations allow chemists to introduce a variety of substituents, thereby tuning the properties of the final product.

Modern synthetic methods have expanded the utility of related benzhydryl and hydrazine structures. Copper-catalyzed reactions, for example, have been employed for the desulfonylative amination of sulfones to furnish structurally diverse benzhydryl amines, a methodology whose principles can be extended to hydrazine-based nucleophiles. researchgate.net The development of catalytic systems for the direct amination of benzylic C-H bonds also points towards innovative pathways for synthesizing hydrazine derivatives. rsc.org

Table 1: Representative Synthetic Applications of the Hydrazine Motif

Reaction TypeReagents & ConditionsProduct ClassSignificanceReference
Hydrazone FormationAldehydes or Ketones, Ethanol (B145695)/Acetic AcidHydrazonesKey intermediates for heterocycle synthesis mdpi.com
Allylic SubstitutionAllyl Acetates, Palladium CatalystN,N-Disubstituted HydrazinesMild and regioselective C-N bond formation organic-chemistry.org
Michael Additionα,β-Unsaturated CarbonylsSubstituted HydrazinesFormation of new C-N bonds google.com
AcylationAcid Chlorides or AnhydridesHydrazidesIntroduction of acyl groups for further functionalization acs.org
Reductive AminationCarbonyls, NaBH₃CNSubstituted HydrazinesDirect formation of alkylated hydrazines acs.org

Development of this compound Derivatives as Scaffolds for Novel Chemical Entities

The benzhydryl group is considered a "privileged scaffold" in medicinal chemistry. acs.orgresearchgate.netnih.gov This term describes a molecular framework that is capable of binding to multiple biological targets, making it a fertile starting point for drug discovery. When combined with a hydrazine linker, the resulting this compound structure serves as a powerful scaffold for developing novel chemical entities with diverse pharmacological profiles. mdpi.comiscientific.org

The synthesis of new derivatives typically involves the modification of the terminal nitrogen of the hydrazine or substitution on the phenyl rings of the benzhydryl moiety. A prominent strategy is the incorporation of the this compound scaffold into a larger heterocyclic system, such as a piperazine (B1678402) ring. ajrconline.org For example, 1-benzhydryl piperazine, a key intermediate, can be synthesized from benzhydryl chloride and piperazine. ajrconline.org This intermediate can then undergo nucleophilic substitution with various sulfonyl chlorides or acid chlorides to yield a library of benzhydryl piperazine sulfonamides and carboxamides. ajrconline.org

Research has shown that these derivatives possess significant biological activities. For instance, certain benzhydryl piperazine sulfonamides have demonstrated notable antimicrobial activity. ajrconline.org The structure-activity relationship (SAR) studies of these compounds revealed that the presence of electron-withdrawing groups, such as chlorine on the aromatic rings, can enhance their inhibitory effects against various bacterial strains. ajrconline.org

Similarly, other benzhydryl piperazine derivatives have been synthesized and investigated as potential anticonvulsant agents. researchgate.net By reacting 1-(4-benzhydrylpiperazin-1-yl)ethan-1-one with various amines and formaldehyde (B43269) via the Mannich reaction, a series of propan-1-one derivatives were created. These compounds were screened for their efficacy in the maximal electroshock induced seizure (MES) model, identifying several active candidates. researchgate.net The versatility of the benzhydryl-piperazine scaffold is further highlighted by its use in developing antiviral agents, such as chlorcyclizine (B1668710) and its analogues, which have been optimized for the treatment of Hepatitis C virus infection. researchgate.netacs.org

Table 2: Research Findings on this compound Derivatives

Derivative ClassSynthetic PrecursorTarget ApplicationKey Research FindingReference
Benzhydryl Piperazine Sulfonamides1-Benzhydryl piperazineAntimicrobialCompounds with chloro-substituents showed marked bacterial inhibition. ajrconline.org
Benzhydryl Piperazine Carboxamides1-Benzhydryl piperazineAntimicrobialShowed moderate to good activity against tested microbial strains. ajrconline.org
Benzhydryl Piperazine Propanones1-(4-Benzhydrylpiperazin-1-yl)ethan-1-oneAnticonvulsantSeveral derivatives were found to be active in the MES seizure screen. researchgate.net
Chlorcyclizine Analogues1-((4-Chlorophenyl)(phenyl)methyl)piperazineAntiviral (HCV)Optimization of the piperazine substituent led to potent inhibitors of HCV entry. acs.org

Integration of this compound Structures into Complex Chemical Systems

Incorporation into Macrocyclic and Supramolecular Assemblies

The hydrazine functional group is a powerful tool in supramolecular chemistry for the construction of complex, ordered assemblies. nih.gov Its ability to react with aldehydes to form hydrazone bonds, which are reversible under certain conditions (dynamic covalent chemistry), allows for the self-assembly of intricate architectures like macrocycles and interlocked molecules (e.g., rotaxanes). nih.gov

The this compound scaffold is an ideal candidate for integration into such systems. A hypothetical bis(this compound) derivative, for instance, could be designed to react with a dialdehyde (B1249045) in a [2+2] condensation to form a large macrocycle. The bulky benzhydryl groups would be positioned on the periphery of the macrocycle, influencing its solubility, stacking behavior, and host-guest properties.

While direct examples incorporating the this compound parent compound are not prominent, the principles are well-established using related components. For example, the self-assembly of a polycationic pseudo Current time information in Bangalore, IN.rotaxane has been achieved in excellent yield through hydrazone bond formation between different aldehyde and hydrazine building blocks in aqueous media. nih.gov This process demonstrates that hydrazine-containing molecules can participate in thermodynamically controlled, one-pot reactions to form complex, mechanically interlocked structures. nih.gov The integration of a benzhydryl moiety would add a significant steric and hydrophobic component, potentially creating a defined internal cavity suitable for encapsulating guest molecules, a key feature in host-guest chemistry and the development of molecular sensors and delivery systems. gzu.edu.cnnih.gov

Application in Functional Materials Chemistry Research

The unique combination of the bulky, electronically active benzhydryl unit and the reactive hydrazine group makes this compound derivatives promising candidates for the development of functional materials. The broader class of triarylmethanes, to which the benzhydryl structure is related, plays an important role in the chemistry of dyes and materials science. researchgate.net

The hydrazine moiety is known for its high nitrogen content and reducing properties, making it a key component in energetic materials. rsc.org A recent strategy in developing highly insensitive explosives involves synergizing hydrazine co-crystals with hydrazine salts, highlighting the potential of hydrazine chemistry in this field. rsc.org By incorporating the dense, rigid benzhydryl scaffold, it may be possible to design new energetic materials with tailored stability and performance characteristics.

Furthermore, the electron-donating properties of the hydrazine group, coupled with the π-systems of the benzhydryl's phenyl rings, suggest potential applications in organic electronics. The structure could serve as a building block for hole-transporting materials or as a component in charge-transfer complexes. The ability to systematically modify the scaffold, for instance by introducing different substituents on the phenyl rings or by elaborating the hydrazine group, allows for the fine-tuning of the material's electronic properties, such as the HOMO/LUMO energy levels. This tunability is critical for designing materials for applications in organic light-emitting diodes (OLEDs), photovoltaic cells, and sensors. uio.no

Advanced Analytical Characterization Methodologies for Benzhydryl Hydrazine Structures

Spectroscopic Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the unambiguous structural determination of benzhydryl-hydrazine compounds. ¹H NMR provides information on the number and environment of protons, while ¹³C NMR details the carbon skeleton. rsc.orgasianpubs.org Two-dimensional (2D) NMR techniques, such as COSY, HSQC, and HMBC, are employed to establish correlations between protons and carbons, which is crucial for assigning complex structures. researchgate.net

In the ¹H NMR spectra of this compound derivatives, characteristic signals include those for the aromatic protons of the benzhydryl group and any substituents on the phenyl rings. researchgate.netajol.info The chemical shifts and coupling constants of these protons offer insights into their substitution patterns. researchgate.net The methine proton of the benzhydryl moiety typically appears as a distinct singlet or multiplet, depending on adjacent protons. The protons associated with the hydrazine (B178648) group (N-H) can exhibit broad signals and their chemical shifts can be influenced by solvent and concentration. dergipark.org.tr

¹³C NMR spectra complement the proton data by showing signals for all unique carbon atoms in the molecule. rsc.orgasianpubs.org The chemical shifts of the aromatic carbons, the benzhydrylic carbon, and any aliphatic carbons provide a complete map of the carbon framework. ajol.info For instance, in a study of benzohydrazide (B10538) derivatives, the chemical shifts of the carbonyl carbon and the aromatic carbons were key in confirming the structure. asianpubs.org

Table 1: Representative ¹H and ¹³C NMR Data for Hydrazine Derivatives

Compound ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm) Reference
1,2-Diphenylethyne 7.25-7.37 (m, 6H), 7.53-7.55 (m, 4H) 89.4, 123.3, 128.3, 128.4, 131.6 rsc.org
1-(Phenylethynyl)-4-propylbenzene Not specified Not specified rsc.org
(E)-1-(2,4-dinitrophenyl)-2-(2,4 dihydroxybenzylidene) hydrazine (H1) Not specified Not specified
(E)-1-(2,4-dinitrophenyl)-2-(4-isopropylbenzylidene) hydrazine (H2) Not specified Not specified
(E)-1-(2,4-dinitrophenyl)-2-(4-methylbenzylidene) hydrazine (H3) Not specified Not specified
(E)-1-(2,4-dinitrophenyl)-2-(4-chlorobenzylidene) hydrazine (H4) Not specified Not specified

This table is for illustrative purposes and specific values vary based on the full molecular structure and solvent used.

Mass Spectrometry (MS and GC-MS) for Compound Identification and Purity Assessment

Mass spectrometry (MS) is a fundamental technique for determining the molecular weight and elemental composition of this compound compounds. mdpi.com When coupled with Gas Chromatography (GC-MS), it also serves as a powerful tool for separating and identifying components in a mixture, thereby assessing compound purity. researchgate.netmdpi.com

In mass spectrometry, the molecule is ionized, and the resulting molecular ion peak (M+) confirms the molecular weight of the compound. researchgate.net The fragmentation pattern observed in the mass spectrum provides valuable structural information, as specific fragments correspond to different parts of the molecule. For instance, the fragmentation of 1,2-bis(tetrasubstituted-benzylidene) hydrazine analogues has been studied to elucidate their structures. researchgate.net

GC-MS is particularly useful for analyzing volatile or derivatized this compound compounds. researchgate.netmdpi.com The gas chromatograph separates the components of a mixture based on their boiling points and interactions with the stationary phase. mdpi.com Each separated component then enters the mass spectrometer for identification. This technique is highly sensitive and can detect trace impurities. researchgate.netchrom-china.com

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis and Kinetic Studies

Infrared (IR) spectroscopy is primarily used to identify the functional groups present in a molecule. hilarispublisher.comspectroscopyonline.com The absorption of infrared radiation causes molecular vibrations, and the frequencies of these vibrations are characteristic of specific bonds. openstax.org In this compound derivatives, key IR absorption bands include N-H stretching vibrations for the hydrazine moiety, C-H stretching for aromatic and aliphatic groups, and C=C stretching for the aromatic rings. mdpi.comresearchgate.net The presence or absence of these characteristic peaks helps to confirm the successful synthesis of the target compound. dergipark.org.tr

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing chromophores, such as aromatic rings. ijprajournal.comijnrd.orgijirt.org this compound derivatives typically exhibit strong UV absorption due to the presence of the phenyl groups. google.com UV-Vis spectroscopy can be used for quantitative analysis to determine the concentration of a compound in solution, following the Beer-Lambert Law. ijnrd.org Furthermore, this technique is valuable for monitoring the progress of chemical reactions and studying reaction kinetics by observing changes in absorbance over time. unina.itescholarship.org

Table 2: Characteristic IR Absorption Frequencies for Hydrazine Derivatives

Functional Group Absorption Range (cm⁻¹) Reference
N-H (stretching) 3180 - 3500 researchgate.net
C-H (aromatic) 3000 - 3100 asianpubs.org
C-H (aliphatic) 2850 - 3000 asianpubs.org
C=O (amide) 1630 - 1680 dergipark.org.tr
C=N (imine) 1590 - 1690 researchgate.net

Chromatographic Separations for Isolation and Purity Analysis

Chromatographic techniques are essential for the isolation and purification of this compound compounds from reaction mixtures and for the analytical determination of their purity.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation, identification, and quantification of non-volatile or thermally unstable compounds. researchgate.net For the analysis of this compound and its derivatives, reversed-phase HPLC is commonly employed, where a nonpolar stationary phase is used with a polar mobile phase. sielc.com

The separation is based on the differential partitioning of the analytes between the stationary and mobile phases. The choice of column, mobile phase composition (e.g., acetonitrile (B52724)/water or methanol/water mixtures), and detector (typically UV-Vis) are critical for achieving optimal separation and sensitivity. sielc.comciac.jl.cn HPLC methods can be developed to separate the main compound from starting materials, by-products, and other impurities, allowing for accurate purity assessment. In some cases, derivatization of the hydrazine moiety is performed prior to HPLC analysis to enhance detection or improve chromatographic behavior. ciac.jl.cnnih.govrasayanjournal.co.in

Table 3: Example HPLC Conditions for Hydrazine Derivative Analysis

Column Mobile Phase Detection Application Reference
Inertsil ODS-3 Acetonitrile / 0.1% Phosphoric Acid (gradient) UV at 480 nm Determination of hydrazine in clozapine (B1669256) (after derivatization) ciac.jl.cn
Newcrom R1 Acetonitrile / Water / Phosphoric Acid MS-compatible (formic acid instead of phosphoric acid) Separation of (4-Methoxyphenyl)hydrazine sielc.com
RP C-18 Methanol / Water (95:5 v/v) UV at 313 nm Determination of hydrazine in sludge (after derivatization with benzaldehyde) nih.gov
Inertsil ODS-3V Methanol / Ammonium Dihydrogen Phosphate Buffer (75:25 v/v) UV at 360 nm Quantification of hydrazine in pantoprazole (B1678409) sodium sesquihydrate (after derivatization with salicylaldehyde) rasayanjournal.co.in

Gas Chromatography (GC) with Derivatization Strategies

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. researchgate.net Due to the relatively low volatility and polar nature of many hydrazine compounds, direct GC analysis can be challenging. chrom-china.comresearchgate.netnih.gov Therefore, derivatization is often employed to convert the hydrazines into more volatile and thermally stable derivatives suitable for GC analysis. researchgate.netchrom-china.comshu.edu.cn

Common derivatization reagents for hydrazines include aldehydes and ketones, which react to form hydrazones. chrom-china.comnih.gov For example, acetone (B3395972) can be used as a derivatizing agent for the determination of hydrazine. chrom-china.comnih.gov Another strategy involves acylation with reagents like pentafluorobenzoyl chloride. jsac.or.jp These derivatization strategies not only improve volatility but can also enhance the sensitivity of detection, particularly when using an electron capture detector (ECD) or a mass spectrometer (MS). shu.edu.cn The choice of derivatization reagent and reaction conditions must be carefully optimized to ensure a complete and reproducible reaction. researchgate.net

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography stands as the definitive method for the unambiguous determination of the three-dimensional atomic arrangement of a crystalline solid. This technique provides precise information on bond lengths, bond angles, and the conformation of the molecule, as well as the nature of intermolecular interactions that dictate the crystal packing. For this compound and its derivatives, X-ray crystallography offers unparalleled insight into their solid-state structures, which is fundamental to understanding their physical properties and chemical reactivity.

The process involves irradiating a single crystal of the compound with a monochromatic X-ray beam. The electrons in the atoms of the crystal diffract the X-rays, producing a unique diffraction pattern. By analyzing the positions and intensities of these diffracted spots, a three-dimensional electron density map of the molecule can be constructed. From this map, the precise coordinates of each atom in the crystal lattice are determined.

Research on compounds structurally related to this compound, such as various hydrazone and benzhydryl derivatives, demonstrates the power of this technique. mdpi.comresearchgate.net For instance, studies on hydrazone derivatives reveal detailed information about the planarity of the molecule and the presence of intramolecular hydrogen bonds, such as those between a phenolic hydrogen and a hydrazine nitrogen atom, which can lead to the formation of stable six-membered rings. mdpi.com

In the context of benzhydryl-containing structures, X-ray crystallography elucidates the spatial orientation of the two phenyl rings. The molecule is typically non-planar, with the phenyl rings adopting a twisted conformation relative to each other. researchgate.net The analysis also identifies and quantifies various intermolecular interactions that stabilize the crystal structure, including C-H···π interactions and, in some cases, weak π-π stacking interactions. researchgate.net

For a compound like this compound, an X-ray crystallographic analysis would be expected to precisely define the N-N bond length and the geometry around the nitrogen atoms. The structure of solid hydrazine itself has been determined by X-ray diffraction, showing an N-N bond length of 1.46 Å. wikipedia.org Furthermore, the analysis would reveal the conformation of the entire molecule, including the torsion angles that describe the relationship between the benzhydryl and hydrazine moieties. The packing of molecules in the crystal lattice would be rationalized through the identification of hydrogen bonds involving the hydrazine protons and other potential intermolecular contacts.

Below is an example of a crystallographic data table for a hydrazine derivative, illustrating the typical parameters obtained from a single-crystal X-ray diffraction experiment.

Table 1: Example Crystallographic Data for a Hydrazone Derivative

Parameter Value
Chemical Formula C₁₄H₁₂N₂O₂
Crystal System Monoclinic
Space Group P2₁/n
a (Å) 7.097(1)
b (Å) 19.257(1)
c (Å) 10.893(1)
**α (°) ** 90
**β (°) ** 106.17(2)
**γ (°) ** 90
**Volume (ų) ** 1429.8(3)
Z 4
Reference researchgate.net

This table presents data for Benzoic acid [1-(6-methyl-2,4-dioxo-3,4-dihydro-2H-pyran-3-yl)eth-(E)-ylidene]-hydrazide with a water molecule to illustrate the nature of crystallographic data. researchgate.net

The detailed structural data obtained from X-ray crystallography is crucial for structure-property relationship studies and for the rational design of new molecules with specific desired characteristics.

Future Research Directions and Emerging Paradigms for Benzhydryl Hydrazine Chemistry

Development of Sustainable and Atom-Economical Synthetic Routes

The principles of green chemistry are increasingly influencing the design of synthetic pathways, emphasizing the reduction of waste, use of safer reagents, and maximization of atom economy. Atom economy is a measure of the efficiency of a reaction in converting reactants into the desired product. savemyexams.com Traditional multi-step syntheses of complex molecules often suffer from low atom economy, generating significant chemical waste. For instance, the classic Raschig process for producing the parent hydrazine (B178648) (N₂H₄) has a notably low atom economy of about 29.54%, highlighting the need for more efficient alternatives. vaia.com

Future research is focused on developing synthetic routes to benzhydryl-hydrazine and its derivatives that are both sustainable and atom-economical. Key strategies include:

Catalytic Routes: The use of catalytic systems, such as those involving copper(I) salts for Michael additions to form related benzhydryl structures, can improve yields and reduce the need for stoichiometric reagents. google.com

Biocatalysis: Preliminary studies utilizing enzymes like nitrilases from Pseudomonas fluorescens in related syntheses have shown promise, achieving high atom economy (up to 94%) and offering a pathway for gram-scale production under mild, environmentally friendly conditions.

Green Solvents and Conditions: Moving away from hazardous organic solvents towards water or solvent-free conditions is a critical goal. acs.org Microwave-assisted synthesis has also been shown to dramatically reduce reaction times and improve yields for related heterocyclic syntheses involving benzhydryl hydrazine.

Table 1: Comparison of Synthetic Route Efficiency for Hydrazine and Related Scaffolds

Synthetic MethodTarget/Related CompoundKey FeaturesReported Atom Economy (%)Reference
Raschig ProcessHydrazine (N₂H₄)Traditional industrial process.~29.5 vaia.com
Biocatalytic Route5-benzhydryl-1H-pyrazoleUses Pseudomonas fluorescens nitrilase.94
Microwave-Assisted SynthesisBenzotriazole-triazole hybridsReduces reaction times from hours to minutes.Not Reported
p-Toluenesulfonic acid CatalysisSymmetrical bis(benzhydryl)ethersEco-friendly, high efficiency.High semanticscholar.org

Exploration of Novel Reactivity Patterns and Mechanistic Insights

A deep understanding of the reactivity of the this compound moiety is crucial for its application in constructing complex molecules. The benzhydryl group significantly influences the electronic properties of the adjacent hydrazine nitrogens. Kinetic studies on the reactions of hydrazines with electrophiles like benzhydrylium ions have been instrumental in quantifying their nucleophilicity. researchgate.netacs.org

The reactivity of hydrazines can be described by the linear free-energy relationship log k₂ = sₙ(N + E), where N is the nucleophilicity parameter, sₙ is the nucleophile-specific sensitivity parameter, and E is the electrophilicity parameter of the reaction partner. researchgate.netacs.org Studies have shown that in both water and acetonitrile (B52724), hydrazine exhibits a reactivity comparable to that of methylamine (B109427). researchgate.netacs.org This suggests that the introduction of an amino group to ammonia (B1221849) does not increase nucleophilicity as much as a methyl group does, especially considering hydrazine has two reactive centers. researchgate.net

Future research will likely focus on:

Ambident Reactivity: Substituted hydrazines can react at either the α- or β-nitrogen atom. Mechanistic studies, including computational predictions using Density Functional Theory (DFT), aim to clarify the factors (e.g., substituents, solvent) that control this regioselectivity. researchgate.net For example, while methyl groups increase the reactivity of the α-position, they decrease it at the β-position. researchgate.netacs.org

Novel Transformations: Exploring new reactions catalyzed or mediated by the this compound scaffold is a promising area. This includes its use in multicomponent reactions and the synthesis of novel heterocyclic systems like pyrazoles and triazoles. enamine.net

Mechanistic Elucidation: Advanced spectroscopic techniques (e.g., laser-flash photolysis) combined with kinetic studies will continue to provide high-resolution insights into reaction intermediates and transition states, such as those involved in reactions with quinone methides and benzhydrylium ions. researchgate.netacs.org The Wolff-Kishner reduction, which proceeds through a hydrazone intermediate, is a classic example of hydrazine reactivity that has been studied mechanistically. libretexts.org

Table 2: Nucleophilicity Parameters for Hydrazine in Different Solvents

NucleophileSolventNsₙReference
Hydrazine (H₂NNH₂)Acetonitrile12.790.82 researchgate.net
Hydrazine (H₂NNH₂)Water7.780.91 researchgate.net

Computational Design of Next-Generation this compound Architectures

Computational chemistry has become an indispensable tool in modern drug discovery and materials science, enabling the rational design of molecules with tailored properties before their synthesis. ulisboa.pt For this compound derivatives, computational methods are being employed to predict reactivity, conformational preferences, and potential biological activity.

Key computational approaches include:

Density Functional Theory (DFT): DFT methods, such as M06-2X, are used to map the energetic landscapes of reaction pathways, calculate activation barriers, and investigate non-covalent interactions. academie-sciences.fr This allows for the prediction of reaction outcomes and the rational design of catalysts.

Pharmacophore Modeling: Algorithms can identify common structural features responsible for the biological activity of a series of compounds. researchgate.net This information is then used to design new, more potent architectures.

Topological Analysis: Techniques like the Electron Localization Function (ELF) provide insights into the electronic structure of molecules, helping to explain and predict their reactivity.

Future work in this area will focus on designing this compound derivatives with specific functions, such as targeting particular enzymes or receptors. nih.gov For example, computational design has been explored to create novel tubulin inhibitors and other anticancer agents from related scaffolds. By accurately modeling protein-ligand interactions, researchers can prioritize synthetic targets with a higher probability of success, saving time and resources.

Table 3: Application of Computational Methods in Hydrazine Chemistry

Computational MethodApplicationKey InsightsReference
Density Functional Theory (DFT)Predicting reaction mechanisms and barriers.Maps energetic landscapes for cycloaddition/cycloreversion reactions.
HipHop AlgorithmCommon feature pharmacophore development.Identifies key structural motifs for biological activity. researchgate.net
Electron Localization Function (ELF)Topological analysis of electronic structure.Reveals bonding patterns and reactive sites.
Molecular ModelingRational design of drug delivery systems.Studies topological features of building blocks before synthesis. ulisboa.pt

Application in Advanced Chemical Biology Probes

Chemical biology probes are essential tools for dissecting complex biological processes. The unique structural and reactive properties of the this compound scaffold make it an attractive platform for developing such probes. The hydrazine moiety can act as a versatile handle for bioconjugation or as a reactive group for covalent labeling, while the bulky benzhydryl group can modulate properties like solubility, stability, and binding affinity.

Emerging applications include:

Photoaffinity Probes: Hydrazine derivatives can be incorporated into photoaffinity probes. acs.org These probes contain a photoreactive group that, upon irradiation with light, forms a covalent bond with nearby interacting proteins, allowing for the identification of biological targets.

Activity-Based Protein Profiling (ABPP): Hydrazine-based probes have been developed for the profiling of electrophilic functionality in therapeutic targets. orcid.org These probes react with specific enzyme classes, providing a readout of their activity in complex biological systems.

Fluorescent Sensors: The benzhydryl moiety has been incorporated into fluorescent probes for the detection of metal ions like Hg²⁺. mdpi-res.com The combination of a fluorophore with the this compound scaffold could lead to novel sensors for specific analytes in living cells.

Peptide and Drug Conjugation: The hydrazine group can react with aldehydes and ketones to form stable hydrazones. This chemistry is used to link peptide fragments or attach effector molecules to antibodies or other targeting moieties. iris-biotech.deiris-biotech.de

Future research will aim to create highly specific and versatile probes based on the this compound framework for applications in target discovery, diagnostics, and understanding disease mechanisms. acs.orgorcid.org

Integration with Flow Chemistry and High-Throughput Synthesis Technologies

The translation of novel chemical discoveries from the lab to industrial-scale application requires robust and scalable synthetic methods. Flow chemistry and high-throughput synthesis are transformative technologies that address this challenge.

Flow Chemistry: Conducting reactions in continuous flow reactors instead of traditional batch flasks offers numerous advantages, including enhanced safety (especially when handling reactive intermediates like hydrazine), precise control over reaction parameters (temperature, pressure, and residence time), and improved scalability. rsc.org A practical flow synthesis of hydrazine derivatives from alcohols has been demonstrated, showcasing excellent functional group tolerance and suitability for large-scale production. rsc.org Flow processes are particularly valuable for reactions that are difficult or hazardous to scale up in batch, such as those involving highly exothermic steps or unstable intermediates. rsc.org The synthesis of pyrazole (B372694) derivatives from hydrazines has also been successfully adapted to flow conditions, significantly reducing reaction times. mdpi.com

High-Throughput Synthesis: This approach involves the parallel synthesis of large libraries of compounds. It is a cornerstone of modern drug discovery, allowing for the rapid exploration of structure-activity relationships. The development of robust synthetic routes for this compound, such as those compatible with solid-phase synthesis or automated liquid handlers, will be crucial. For example, preloaded hydrazide resins are used for the efficient solid-phase synthesis of peptide hydrazides, which are valuable intermediates for creating larger peptides and bioconjugates. iris-biotech.de

The integration of these technologies will accelerate the discovery and development of new this compound-based molecules by enabling the rapid, safe, and efficient synthesis of diverse chemical libraries for screening and optimization.

Q & A

Q. What are the standard synthetic routes for preparing benzhydryl-hydrazine derivatives, and how do reaction conditions influence product purity?

this compound derivatives are typically synthesized via condensation reactions between hydrazine hydrate and carbonyl-containing precursors. For example, hydrazine hydrate reacts with substituted benzaldehydes under reflux in ethanol to form hydrazones, followed by purification via recrystallization . Key factors include:

  • Reagent stoichiometry : Excess hydrazine (≥2 equivalents) ensures complete conversion of carbonyl groups.
  • Solvent selection : Ethanol or methanol minimizes side reactions (e.g., oxidation) compared to polar aprotic solvents.
  • Purification : Recrystallization from ethanol/water mixtures improves purity (>95%) .

Q. What spectroscopic techniques are most effective for characterizing this compound derivatives?

  • NMR spectroscopy : 1^1H and 13^{13}C NMR identify hydrazine NH protons (δ 6.5–8.5 ppm) and confirm conjugation with aromatic systems .
  • IR spectroscopy : Stretching vibrations for N–H (3200–3400 cm1^{-1}) and C=N (1600–1650 cm1^{-1}) confirm hydrazone formation .
  • Mass spectrometry : High-resolution ESI-MS validates molecular ions and fragmentation patterns .
  • X-ray crystallography : Resolves stereochemistry and hydrogen-bonding networks in crystalline derivatives .

Q. How do this compound derivatives react with aldehydes/ketones, and what analytical methods validate these reactions?

this compound reacts with carbonyl compounds (e.g., benzaldehyde) to form hydrazones, which are characterized by:

  • Melting point analysis : Hydrazones exhibit distinct melting points (e.g., benzaldehyde phenylhydrazone melts at 156–158°C) .
  • TLC monitoring : Rf_f values shift due to increased polarity post-condensation.
  • UV-Vis spectroscopy : Conjugated hydrazones absorb at λ~300–400 nm, useful for quantifying reaction completion .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of this compound in cyclization reactions (e.g., Fischer indole synthesis)?

In Fischer indole synthesis, this compound reacts with ketones under acidic conditions to form indoles via:

  • Hydrazone formation : Protonation of the carbonyl group enhances electrophilicity.
  • [3,3]-sigmatropic rearrangement : Aza-Cope rearrangement generates an enamine intermediate.
  • Aromatization : Loss of NH3_3 yields the indole ring. DFT studies show that electron-donating substituents on the hydrazine accelerate rearrangement kinetics by stabilizing transition states .

Q. How can computational methods (e.g., DFT) predict the reactivity of this compound derivatives in catalytic systems?

Density functional theory (DFT) calculations (e.g., M05-2X/6-31G(d)) model:

  • Epoxide reduction : Hydrazine-mediated deoxygenation of graphene oxide involves nucleophilic attack on epoxide groups, with activation energies lower for interior aromatic domains than edge-attached groups .
  • Thermodynamic stability : Hydrazine derivatives with electron-withdrawing groups (e.g., –NO2_2) exhibit higher stability due to resonance effects .

Q. What proteomic approaches identify biomarkers for this compound toxicity in biological systems?

  • 2D-DIGE and PLSR : Two-dimensional differential gel electrophoresis combined with partial least squares regression identifies dose-dependent protein expression changes (e.g., downregulation of lipid metabolism enzymes in rat liver) .
  • Mass spectrometry : MALDI-TOF detects oxidative stress markers (e.g., glutathione peroxidase) in hydrazine-exposed tissues .

Q. How do structural modifications (e.g., benzyl or halogen substituents) alter the bioactivity of this compound derivatives?

  • Benzyl groups : Enhance lipophilicity, improving blood-brain barrier penetration in CNS-targeted compounds .
  • Halogen substituents (Cl, Br) : Increase electrophilicity, enhancing binding to thiol-containing enzymes (e.g., glutathione reductase) .
  • Synthetic validation : Substituent effects are quantified via IC50_{50} values in enzyme inhibition assays .

Q. How should researchers address contradictory data in hydrazine-mediated reaction yields across studies?

  • Control experiments : Replicate reactions under standardized conditions (e.g., 99% hydrazine hydrate, ethanol reflux) to isolate solvent or reagent purity effects .
  • Cross-validation : Compare NMR and HPLC data from independent labs to confirm reproducibility .

Q. What safety protocols are critical for handling this compound derivatives in the lab?

  • Personal protective equipment (PPE) : Nitrile gloves, goggles, and lab coats prevent dermal/ocular exposure .
  • Ventilation : Use fume hoods to avoid inhalation of hydrazine vapors (TLV: 0.01 ppm) .
  • Spill management : Neutralize spills with 10% acetic acid before disposal .

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Reactant of Route 1
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Reactant of Route 2
Benzhydryl-hydrazine

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